molecular formula C16H12BrClN2O B3621398 6-bromo-3-(2-chlorophenyl)-2-ethyl-4(3H)-quinazolinone

6-bromo-3-(2-chlorophenyl)-2-ethyl-4(3H)-quinazolinone

Cat. No.: B3621398
M. Wt: 363.63 g/mol
InChI Key: ZCWMKFPFAUZBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-bromo-3-(2-chlorophenyl)-2-ethyl-4(3H)-quinazolinone” is a plasmin inhibitor . Plasmin is a proteolytic enzyme that degrades fibrin, a protein involved in blood clotting . This compound has applications in the field of pharmacy .


Synthesis Analysis

The synthesis of this compound involves a series of reactions . The reactions were carried out by both conventional and microwave methods . The microwave method offers advantages such as rapid reaction rate, cleaner reaction conditions, and enhanced chemical yield compared to the conventional method .


Molecular Structure Analysis

The molecular structure of this compound was characterized using various spectroscopic techniques such as Infrared Spectroscopy (IR), Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^13C NMR), and Mass Spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of the starting material with morpholine and formaldehyde . The reactions were carried out under specific conditions to ensure the formation of the desired product .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound were determined using various analytical techniques . These include Infrared Spectroscopy (IR) for identifying functional groups, ^1H NMR and ^13C NMR for determining the structure, and Mass Spectroscopy for determining the molecular weight .

Mechanism of Action

As a plasmin inhibitor, this compound plays a role in the regulation of fibrinolysis, the process of breaking down fibrin clots . By inhibiting plasmin, it prevents the degradation of fibrin, thereby controlling the clotting process .

Future Directions

The potential applications of this compound in the field of pharmacy, particularly as a plasmin inhibitor, make it a subject of interest for future research . Further studies could explore its efficacy and safety in various medical applications, as well as the possibility of optimizing its synthesis process.

Properties

IUPAC Name

6-bromo-3-(2-chlorophenyl)-2-ethylquinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClN2O/c1-2-15-19-13-8-7-10(17)9-11(13)16(21)20(15)14-6-4-3-5-12(14)18/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWMKFPFAUZBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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